6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyridine core, followed by the introduction of the tert-butyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. Its structure suggests it could have activity against certain enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolopyridines with different substituents. Examples might include:
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(tert-Butyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the tert-butyl group and the dioxidotetrahydrothiophenyl moiety may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-tert-butyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-9-13-11(15(20)21)7-12(16(2,3)4)17-14(13)19(18-9)10-5-6-24(22,23)8-10/h7,10H,5-6,8H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNRNHLAJSLBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)(C)C)C(=O)O)C3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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